molecular formula C11H10ClN3O3 B8275182 Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate

Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate

Cat. No. B8275182
M. Wt: 267.67 g/mol
InChI Key: PONMZQLPCIEWEP-UHFFFAOYSA-N
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Patent
US08455495B2

Procedure details

In a RBF equipped with reflux condenser, ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate (1.65 g, 6.63 mmol) was treated with phosphorus oxychloride (8.00 mL, 85.8 mmol). The reaction mixture was stirred in an oil bath at 110° C. for 90 min, and then cooled to RT. The volatiles were removed in vacuo and the residue was treated with CH2Cl2 then concentrated in vacuo. The residue was treated with CH2Cl2/Et2O and the resulting suspended solid was collected by suction filtration and dried in vacuo to give ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate as a green solid. MS (ESI, pos. ion) m/z: 268 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 1.43 (t, J=7.0 Hz, 3H), 4.09 (s, 3H), 4.45 (q, J=7.0 Hz, 2H), 8.29 (s, 1H), 9.11 (s, 1H).

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[C:8](=O)[NH:9][N:10]=[CH:11][C:6]=2[CH:5]=[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:3]1=[O:18].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:8]1[C:7]2[N:2]([CH3:1])[C:3](=[O:18])[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5][C:6]=2[CH:11]=[N:10][N:9]=1

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
CN1C(C(=CC2=C1C(NN=C2)=O)C(=O)OCC)=O
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in an oil bath at 110° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a RBF equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with CH2Cl2/Et2O
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC=1C2=C(C=NN1)C=C(C(N2C)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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